molecular formula C10H11Cl2NO2 B8178721 (R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid

Cat. No.: B8178721
M. Wt: 248.10 g/mol
InChI Key: ZUJMOCTVPCVSRM-SECBINFHSA-N
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Description

®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a butyric acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,6-dichlorophenylacetic acid.

    Formation of Intermediate: The intermediate is formed by reacting 2,6-dichlorophenylacetic acid with a suitable amine under controlled conditions.

    Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or resolving agents to obtain the desired ®-enantiomer.

    Final Product: The final product, ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Catalysis: Chiral catalysts are employed to enhance the selectivity and efficiency of the reaction.

    Purification: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxides: Formed from oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced from substitution reactions.

Scientific Research Applications

®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It influences biochemical pathways related to neurotransmission, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)amino benzaldehyde: Shares the dichlorophenyl group but differs in its functional groups and overall structure.

    Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.

Uniqueness

®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-2-Amino-4-(2,6-dichloro-phenyl)-butyric acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-4-(2,6-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMOCTVPCVSRM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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